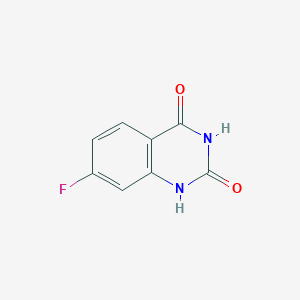

7-Fluoroquinazoline-2,4(1H,3H)-dione

Übersicht

Beschreibung

7-Fluoroquinazoline-2,4-dione is a chemical compound that serves as an important intermediate in the synthesis of small molecule anticancer drugs. The presence of the fluoro group on the quinazoline ring system is significant as it can influence the biological activity of the compound, making it a valuable target for drug development .

Synthesis Analysis

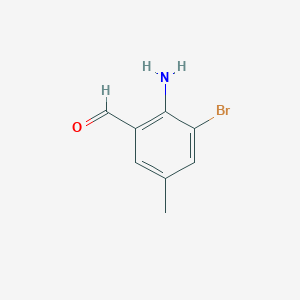

The synthesis of 7-fluoroquinazoline derivatives has been reported through various methods. One approach involves starting with 2-amino-4-fluoro benzoic acid and urea, undergoing cyclization, chlorination, and nucleophilic substitution to yield the target compound. This method has been optimized to achieve a total yield of 51% for the three steps, indicating a moderate efficiency in the synthesis process . Another reported method for synthesizing 7-fluoroquinazolin-4-one involves the use of 2,4-difluorobenzoic acid, suggesting an alternative route for the preparation of this compound .

Molecular Structure Analysis

The molecular structure of the synthesized 7-fluoroquinazoline derivative was confirmed using H NMR and MS spectrum techniques. These analytical methods are crucial for verifying the identity and purity of the compound, ensuring that the correct molecular framework has been established for further application in drug development .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7-fluoroquinazoline derivatives include cyclization, which forms the quinazoline ring, followed by chlorination and nucleophilic substitution. These reactions are essential for introducing the necessary functional groups and achieving the desired substitution pattern on the quinazoline ring system .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-fluoroquinazoline-2,4-dione are not detailed in the provided papers, such properties are typically characterized by the compound's solubility, melting point, and stability. These properties are influenced by the molecular structure and the presence of the fluoro group, which can affect the compound's reactivity and interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Modifications

Synthesis Approaches

A method for the synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione from 2,4-difluorobenzoic acid has been proposed, illustrating a pathway to obtain fluoroquinazolinones, which are significant in medicinal chemistry due to their biological activities (Layeva et al., 2007). Furthermore, a rapid synthetic method has been established for the synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine, emphasizing the importance of 7-fluoroquinazoline-2,4-diol as an intermediate in the creation of small molecule anticancer drugs (Zhou et al., 2019).

Chemical Reactions and Modifications

The research has also delved into the limitations and novel modifications of reactions involving fluoroquinazolinediones, such as the Wittig–Horner-type annulation and the Perkow reaction, which play a crucial role in the structural modification of quinazoline derivatives (Pomeisl et al., 2007; Paleta et al., 2005).

Biological Interactions and Pharmacological Potential

Interaction with Biological Targets

A study focused on the interaction of a fluorinated quinazolinone derivative with lysozyme through various spectrophotometric studies, highlighting the role of fluorine in enhancing the interaction with protein targets. This interaction was further confirmed by circular dichroism and NMR studies, suggesting potential therapeutic applications (Hemalatha et al., 2016).

Antitumor Agents

Another line of research involves the design, synthesis, and biological evaluation of novel quinazoline-2,4-diones conjugated with different amino acids as potential inhibitors of the fungus chitin synthase enzyme, which is crucial for fungal cell wall synthesis. This approach aims to develop compounds with antifungal properties, highlighting the versatility of quinazoline derivatives in addressing various biological targets (Noureldin et al., 2018).

Eigenschaften

IUPAC Name |

7-fluoro-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXRSUFHSHBLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506208 | |

| Record name | 7-Fluoroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76088-98-7 | |

| Record name | 7-Fluoroquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

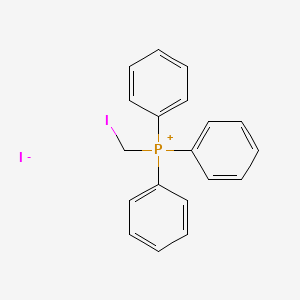

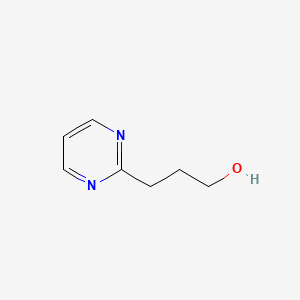

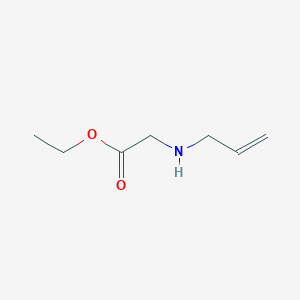

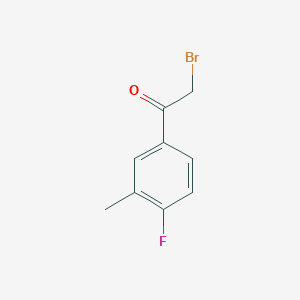

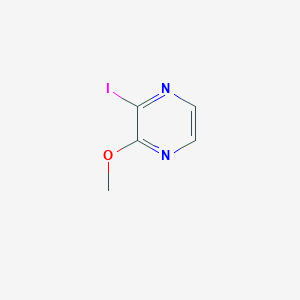

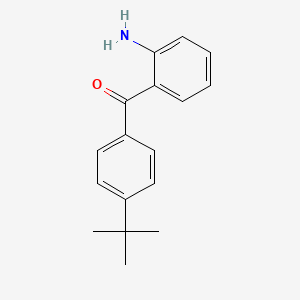

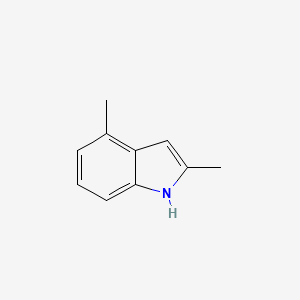

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

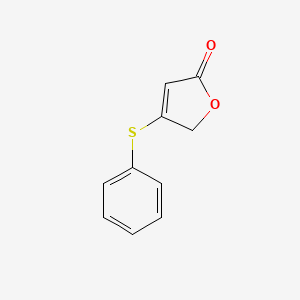

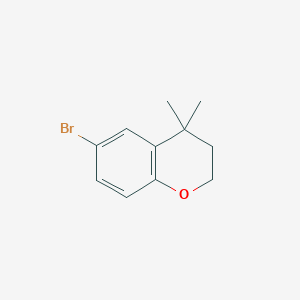

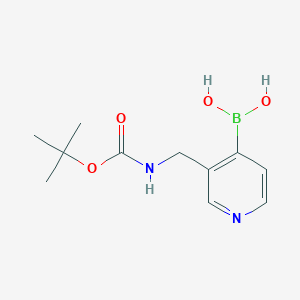

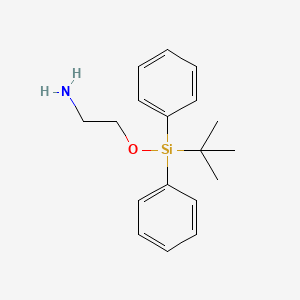

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.